molecular formula C17H28N4O2S B12222247 1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide

1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B12222247
M. Wt: 352.5 g/mol
InChI Key: DSIREUYVKHWXMJ-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple stepsCommon reagents used in these reactions include dicyclohexylcarbodiimide (DCC) as a condensation agent . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and DNA . This inhibition disrupts the replication and survival of the parasite.

Properties

Molecular Formula

C17H28N4O2S

Molecular Weight

352.5 g/mol

IUPAC Name

1,3,5-trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C17H28N4O2S/c1-13-15(14(2)20(3)19-13)16(22)18-12-17(4-8-23-9-5-17)21-6-10-24-11-7-21/h4-12H2,1-3H3,(H,18,22)

InChI Key

DSIREUYVKHWXMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2(CCOCC2)N3CCSCC3

Origin of Product

United States

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